An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, a thioether derivative of ethyl propanoate, is a compound of interest in medicinal chemistry and pharmaceutical research.[1] Its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules with desired biological activities. Understanding the physicochemical properties of this compound is paramount for its effective handling, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, detailed experimental protocols for their determination, and an analysis of its structural features.
Chemical Identity and Structure
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IUPAC Name: ethyl 2-[(3-methylphenyl)sulfanyl]propanoate[1]
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Molecular Formula: C₁₂H₁₆O₂S
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SMILES: CCOC(=O)C(C)Sc1cccc(c1)C[1]
The molecular structure consists of a central propanoate ester functional group, with an ethyl substituent. A sulfur atom links the second carbon of the propanoate to a 3-methylphenyl group. This combination of an ester, a thioether, and an aromatic ring dictates the compound's chemical and physical behavior.
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public databases, the following physicochemical properties have been predicted using computational models. These values serve as a valuable estimation for initial experimental design and should be confirmed through empirical testing.
| Property | Predicted Value | Notes |
| Molecular Weight | 224.32 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~320-340 °C | Estimated based on structurally similar compounds. |
| Melting Point | Not available | Expected to be a liquid at room temperature based on similar structures.[3] |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like ethanol, acetone, and ethyl acetate.[4] Limited solubility in water is anticipated.[5] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| pKa | No ionizable groups | The molecule does not contain strongly acidic or basic functional groups within the typical aqueous pH range. The ester group can undergo hydrolysis under strongly acidic or basic conditions. |
Experimental Protocols for Physicochemical Characterization
The following section details the experimental methodologies for the precise determination of key physicochemical parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method (OECD Guideline 107)
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Preparation of Solutions:
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Prepare a stock solution of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate in a suitable organic solvent (e.g., ethanol).
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Prepare n-octanol and water phases, mutually saturated by shaking together for 24 hours and then allowing them to separate.
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Partitioning:
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Add a small aliquot of the stock solution to a known volume of the water-saturated n-octanol and n-octanol-saturated water in a separatory funnel.
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Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to allow for partitioning of the analyte between the two phases.
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Allow the phases to separate completely.
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Analysis:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation:
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The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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Workflow for LogP Determination
A simplified workflow for the experimental determination of LogP.
Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and potential degradation pathways.
Methodology: HPLC-Based Stability Study
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Sample Preparation:
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Prepare solutions of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate in various relevant media (e.g., pH 4, 7, and 9 buffers; simulated gastric and intestinal fluids).
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Store the solutions under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
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Time-Point Analysis:
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At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot from each sample.
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HPLC Analysis:
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Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
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Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
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Data Evaluation:
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Plot the concentration of the parent compound versus time to determine the degradation kinetics and estimate the shelf-life.
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Logical Flow for Stability Testing
A flowchart illustrating the key steps in a chemical stability study.
Spectroscopic Analysis (Predicted)
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure. These predictions are invaluable for guiding the interpretation of experimentally obtained data.
¹H NMR Spectroscopy
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Ethyl group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -O-CH₂-).
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Propanoate methyl group: A doublet around 1.5 ppm (3H, -CH(CH₃ )-).
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Propanoate methine proton: A quartet around 3.7 ppm (1H, -S-CH (CH₃)-).
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Methylphenyl methyl group: A singlet around 2.3 ppm (3H, Ar-CH₃).
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Aromatic protons: A series of multiplets in the range of 7.0-7.3 ppm (4H).
¹³C NMR Spectroscopy
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Carbonyl carbon: A signal around 170-175 ppm.
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Aromatic carbons: Signals in the range of 120-140 ppm.
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Ethyl group carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-O-CH₂-).
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Propanoate carbons: Signals around 18 ppm (-CH(CH₃)-) and 45 ppm (-S-CH-).
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Methylphenyl methyl carbon: A signal around 21 ppm.
Infrared (IR) Spectroscopy
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C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.[6][7]
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C-O stretch (ester): An absorption band in the region of 1150-1250 cm⁻¹.[6]
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C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
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C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 224.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and cleavage of the C-S bond, leading to fragments corresponding to the thio-aromatic and the propanoate moieties.
Synthesis Outline
A plausible synthetic route to Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate involves the nucleophilic substitution of a suitable leaving group on an ethyl propanoate derivative with 3-methylbenzenethiol.
Synthetic Pathway
A proposed synthetic route for Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate. While a significant portion of the quantitative data is based on computational predictions, the provided experimental protocols offer a clear and robust framework for the empirical determination of these crucial parameters. A thorough experimental characterization is essential for advancing the potential applications of this compound in pharmaceutical and chemical research. The presented information is intended to empower researchers and drug development professionals in their efforts to explore the full potential of this and similar molecules.
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